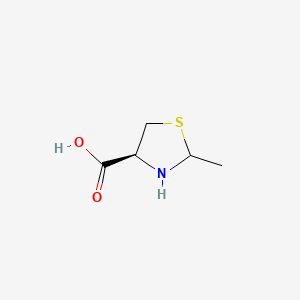

(4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid

Overview

Description

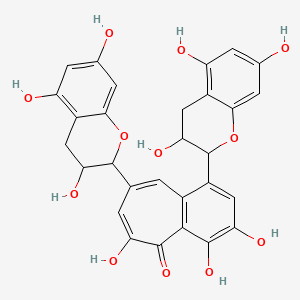

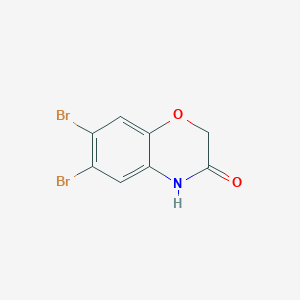

“(4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid” is also known as methionine sulfoximine (MSO). It is a naturally occurring amino acid derivative that has been widely studied for its biological activity and potential therapeutic applications1. The IUPAC name is (4S,2RS)-2-Methylthiazolidine-4-carboxylic acid and its molecular weight is 147.192.

Synthesis Analysis

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity3.Molecular Structure Analysis

The molecular structure of “(4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid” can be represented by the SMILES notation: CC1NC@HC(O)=O2. However, detailed structural analysis based on this compound specifically is not available in the retrieved data.

Chemical Reactions Analysis

While specific chemical reactions involving “(4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid” are not detailed in the retrieved data, it’s worth noting that machine learning-based models have been developed to classify enzymatic reactions, showing great advantages over costly and long-winded experimental verifications4.

Physical And Chemical Properties Analysis

The physical and chemical properties of “(4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid” are not explicitly mentioned in the retrieved data.Scientific Research Applications

Antioxidant and Geriatric Medicine Applications

Thiazolidine-4-carboxylic acid (TC) is recognized for its potential value in geriatric medicine due to its physiologic sulfhydryl antioxidant properties. Extensive animal experiments and human studies suggest that a combination of TC and folic acid, known as 'Folcysteine,' exhibits revitalizing effects on age-related biochemical variables in blood and tissues. This compound has also demonstrated anti-toxic effects, particularly on the liver, suggesting a dietary addition of TC could slow the aging process and prolong life span in mammals (Weber, Fleming, & Miquel, 1982).

Cancer Treatment Potential

Initial investigations into TC (thioproline) showed promising results in inducing reverse transformation of tumor cells into normal cells and effectively treating human cancers, particularly in cases of epidermoid carcinoma of the head and neck with pulmonary metastases. However, subsequent studies to replicate these findings were inconclusive (Brugarolas & Gosálvez, 1980).

Synthetic Chemistry and Drug Development

Thiazolidine derivatives have been explored for their role in synthetic chemistry, particularly in the synthesis of constrained heterocyclic γ-amino acids. These compounds are valuable as design mimics of protein secondary structures and offer a versatile chemical route for the introduction of a wide variety of lateral chains. This synthetic flexibility opens new pathways for drug development and the study of protein interactions (Mathieu et al., 2015).

Green Chemistry Approaches

The synthesis of thiazolidine derivatives has also embraced green chemistry principles, demonstrating environmentally benign and cost-effective protocols. For instance, the use of Deep Eutectic Solvent (DES) mediated synthesis provides an excellent example of a green chemistry approach to producing thiazolidinone-5-carboxylic acid. This method highlights the importance of mild reaction conditions, short reaction times, and easy work-up procedures in the sustainable synthesis of these compounds (Shaikh et al., 2022).

Safety And Hazards

The safety and hazards associated with “(4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid” are not explicitly mentioned in the retrieved data.

Future Directions

The future directions for the study and application of “(4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid” are not explicitly mentioned in the retrieved data.

Please note that this analysis is based on the information available in the retrieved data and may not be exhaustive. For a more comprehensive understanding, further research and consultation with experts in the field may be necessary.

properties

IUPAC Name |

(4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3?,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTPNEYXMGZOSH-SRBOSORUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NC(CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1N[C@H](CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369301 | |

| Record name | SBB010047 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid | |

CAS RN |

205985-91-7 | |

| Record name | SBB010047 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Acetyloxy)phenylacetyl]-pyrrolidine](/img/structure/B1622435.png)

![3,3-Diphenyl-2-oxa-4-oxonia-3-boranuidabicyclo[4.4.0]deca-1(10),4,6,8-tetraene](/img/structure/B1622436.png)

![[4-(5,8-dioxaspiro[3.4]octan-2-yl)phenyl]boronic Acid](/img/structure/B1622442.png)